2-[(4-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. It is known that thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of certain types of cancer cells .
Biochemical Pathways
The compound may affect various biochemical pathways. Thiazole derivatives have been found to be involved in a wide range of biological processes, including tumor growth, angiogenesis, cell adhesion, migration, and invasion, as well as resistance to anticancer drugs . .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
It is known that thiazole derivatives can have potent effects on various types of cells, including cancer cells . For instance, some thiazole derivatives have been found to inhibit the growth of certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-325089 involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiazole ring: This is achieved through the reaction of appropriate starting materials under controlled conditions.
Attachment of the pyrimidinyl group:
Final assembly: The final step involves the coupling of the intermediate compounds to form WAY-325089.
Industrial Production Methods
Industrial production of WAY-325089 would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
WAY-325089 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers.
Scientific Research Applications
WAY-325089 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its role in inhibiting TMEM16A, which is involved in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to TMEM16A activity.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
WAY-316606: Another TMEM16A inhibitor with a similar structure.
WAY-213613: A compound with similar biological activity but different chemical structure.
Uniqueness
WAY-325089 is unique due to its specific molecular structure, which allows it to effectively inhibit TMEM16A. This makes it a valuable tool in research focused on TMEM16A-related processes and diseases.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-11-7-8-17-15(18-11)23-10-14(21)20-16-19-13(9-22-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHSXHGNHDDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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